molecular formula C15H30O2S B161733 Iso-tridecyl thioglycolate CAS No. 137754-72-4

Iso-tridecyl thioglycolate

Cat. No.: B161733
CAS No.: 137754-72-4
M. Wt: 274.5 g/mol
InChI Key: HYBIDFUUNHAJDS-UHFFFAOYSA-N
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Description

Iso-tridecyl thioglycolate, also known as acetic acid, 2-mercapto-, isotridecyl ester, is a chemical compound with the molecular formula C15H30O2S and a molecular weight of 274.46 g/mol . It is an ester derived from mercaptoacetic acid and isotridecyl alcohol. This compound is known for its applications in various industrial processes, particularly as a stabilizer and additive in polymer production.

Preparation Methods

The synthesis of isotridecyl mercaptoacetate typically involves the esterification of mercaptoacetic acid with isotridecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The crude ester is then purified through vacuum distillation to obtain the final product .

Industrial production methods often utilize continuous processing techniques to enhance efficiency and yield. One common method involves the counter-current extraction of mercaptoacetic acid from tailing liquor, followed by esterification with isotridecyl alcohol. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Iso-tridecyl thioglycolate undergoes various chemical reactions, including:

    Oxidation: The thiol group in isotridecyl mercaptoacetate can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids using appropriate nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction of the ester group yields the corresponding alcohol .

Mechanism of Action

The mechanism of action of isotridecyl mercaptoacetate involves its interaction with various molecular targets and pathways. For instance, mercaptoacetate derivatives have been shown to antagonize G protein-coupled receptors such as GPR40, which are involved in the regulation of fatty acid metabolism and insulin secretion . This antagonistic effect can modulate the secretion of hormones like GLP-1, influencing metabolic processes and energy balance.

Comparison with Similar Compounds

Iso-tridecyl thioglycolate can be compared with other mercaptoacetate esters such as isooctyl mercaptoacetate and 2-ethylhexyl mercaptoacetate. These compounds share similar chemical structures and properties but differ in their alkyl chain lengths and branching. The unique structure of isotridecyl mercaptoacetate, with its branched isotridecyl group, imparts distinct physical and chemical properties, such as enhanced thermal stability and compatibility with various polymers .

Similar compounds include:

These compounds are often used in similar applications, such as polymer stabilization and as intermediates in chemical synthesis.

Properties

CAS No.

137754-72-4

Molecular Formula

C15H30O2S

Molecular Weight

274.5 g/mol

IUPAC Name

11-methyldodecyl 2-sulfanylacetate

InChI

InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3

InChI Key

HYBIDFUUNHAJDS-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCOC(=O)CS

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)CS

57417-85-3

Pictograms

Irritant

Synonyms

Thioglycolic acid, isotridecyl ester

Origin of Product

United States

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